N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine
Description
N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine is a chemical compound with the molecular formula C4H12FN2OP. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a phosphoryl group, making it a versatile reagent in chemical reactions.
Properties
Molecular Formula |
C10H16FN2OP |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16FN2OP/c1-12(2)15(14,13(3)4)10-7-5-9(11)6-8-10/h5-8H,1-4H3 |
InChI Key |
UZLLXEYAFHVXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C1=CC=C(C=C1)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine typically involves the reaction of phosphoryl chloride with dimethylamine, followed by the introduction of a fluorophenyl group. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The process can be summarized as follows:
Reaction of phosphoryl chloride with dimethylamine: This step forms an intermediate compound.
Introduction of the fluorophenyl group: This is achieved through a substitution reaction, where the intermediate reacts with a fluorophenyl reagent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce various substituted phenyl compounds.
Scientific Research Applications
N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine involves its interaction with molecular targets through its phosphoryl and fluorophenyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with other molecules is key to its functionality.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: Similar in structure but with diphenyl groups instead of a fluorophenyl group.
Bis(dimethylamino)phosphoryl chloride: Lacks the fluorophenyl group but shares the dimethylamino and phosphoryl groups.
Uniqueness
N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the fluorophenyl group plays a crucial role.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
